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Phalloidin-f-HM-SiR -

Phalloidin-f-HM-SiR

Catalog Number: EVT-15272441
CAS Number:
Molecular Formula: C96H131F3N14O24SSi
Molecular Weight: 1982.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phalloidin-f-HM-SiR is a derivative of phalloidin, a bicyclic heptapeptide toxin derived from the death cap mushroom (Amanita phalloides). Phalloidin is known for its ability to bind and stabilize filamentous actin (F-actin), making it a crucial tool in cellular biology for visualizing actin structures in microscopy. The addition of the fluorescent tag, SiR (Silicon Rhodamine), enhances its utility in super-resolution imaging techniques, allowing researchers to study actin dynamics with high precision.

Source

Phalloidin was first isolated from Amanita phalloides in 1937 and has since been extensively studied for its biochemical properties and applications in microscopy. The fluorescent derivative, Phalloidin-f-HM-SiR, combines the properties of phalloidin with the fluorescent capabilities of Silicon Rhodamine, facilitating advanced imaging techniques in biological research.

Classification

Phalloidin-f-HM-SiR belongs to the class of phallotoxins, which are cyclic peptides that exhibit high affinity for F-actin. These compounds are classified as actin-binding agents and are widely used as fluorescent probes in cell biology.

Synthesis Analysis

The synthesis of Phalloidin-f-HM-SiR involves several intricate steps that combine solid-phase peptide synthesis with solution-phase techniques. The key steps include:

  1. Linear Peptide Synthesis: A linear heptapeptide is synthesized on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
  2. Cyclization: The linear peptide undergoes cyclization through intramolecular head-to-tail coupling, forming the bicyclic structure characteristic of phalloidin.
  3. Thioether Formation: A thioether linkage is formed between the tryptophan and cysteine residues, critical for stabilizing the bicyclic structure.
  4. Fluorescent Tag Conjugation: The final step involves conjugating the SiR dye to the phalloidin structure, enhancing its fluorescence properties for imaging applications .
Molecular Structure Analysis

The molecular structure of Phalloidin-f-HM-SiR retains the bicyclic heptapeptide framework of phalloidin while incorporating the Silicon Rhodamine moiety.

  • Structure: The bicyclic nature arises from a unique cysteine-tryptophan linkage, which complicates its synthesis but contributes to its stability and binding affinity.
  • Data: The molecular formula typically includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur, with specific arrangements that facilitate its interaction with actin filaments .
Chemical Reactions Analysis

Phalloidin-f-HM-SiR primarily participates in reactions involving:

  • Actin Binding: It binds specifically to F-actin at the interface between actin subunits, preventing depolymerization and stabilizing filamentous structures. This reaction is stoichiometric, with one molecule of phalloidin binding per actin subunit .
  • Fluorescence Activation: Upon excitation with appropriate wavelengths, the SiR tag emits fluorescence, enabling visualization under a microscope .
Mechanism of Action

The mechanism by which Phalloidin-f-HM-SiR operates involves:

  1. Binding to F-actin: Phalloidin binds tightly to F-actin filaments, locking adjacent subunits together and preventing their dissociation.
  2. Stabilization of Actin Filaments: By inhibiting ATP hydrolysis associated with actin dynamics, it stabilizes filamentous structures against depolymerization.
  3. Visualization Enhancement: The SiR tag allows for high-resolution imaging of actin structures within cells, facilitating studies on cytoskeletal dynamics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colored solid or solution depending on concentration and solvent.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and water under certain conditions.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Binding Affinity: Exhibits high affinity for F-actin compared to G-actin (monomeric form), enhancing its utility in biological assays .
Applications

Phalloidin-f-HM-SiR has several important applications in scientific research:

  • Microscopy: Widely used in fluorescence microscopy to visualize actin filaments in fixed or live cells.
  • Super-resolution Imaging: Enables advanced imaging techniques such as single-molecule localization microscopy (SMLM) to study nanoscale structures within cells .
  • Cell Biology Studies: Facilitates research into cytoskeletal dynamics, cell motility, and morphological changes during cellular processes.
Mechanistic Basis of Phalloidin-f-HM-SiR in F-Actin Binding and Stabilization

Structural Determinants of Phalloidin-f-HM-SiR Binding to F-Actin Nanoarchitecture

Phalloidin-f-HM-SiR binds F-actin at the interface between adjacent actin subunits within the filament helix. High-resolution structural studies reveal that the core phalloidin moiety inserts into a cleft formed by subdomains 1 and 3 of adjacent actin monomers, primarily engaging conserved residues Met119, Met355, and Glu117 through hydrophobic interactions and hydrogen bonding [1] [9]. The binding stabilizes F-actin by:

  • Locking the inter-subunit interface: This prevents subunit dissociation by reducing the flexibility at the "hinge region" between subdomains.
  • Restricting nucleotide pocket dynamics: Phalloidin binding allosterically stabilizes the ADP-bound state of F-actin, inhibiting ATP hydrolysis-driven conformational changes that promote depolymerization [1] [5] [9].

The SiR fluorophore in Phalloidin-f-HM-SiR extends outward from the filament surface, minimizing steric interference with core binding. However, its bulkiness necessitates a longer linker (f-HM) to maintain binding affinity compared to smaller dye conjugates [3] [8].

Table 1: Structural Features of Phalloidin-f-HM-SiR Binding

ComponentRole in F-Actin BindingStructural Consequence
Phalloidin coreBinds cleft between subdomains 1 and 3; interacts with Met119, Met355, Glu117Locks subunit interface; prevents filament disassembly
f-HM linker12-atom hydrophilic spacerPositions SiR fluorophore away from binding cleft; reduces steric hindrance
SiR fluorophoreExtends towards solvent; partially interacts with subdomain 2Minimal perturbation of actin-actin contacts; enables fluorescence excitation/emission

Comparative Analysis of Binding Affinity and Stoichiometry Across Actin Isoforms

Phalloidin-f-HM-SiR binds all mammalian actin isoforms (α, β, γ) with a consistent 1:1 stoichiometry per actin subunit, confirming its occupancy of the universal phalloidin-binding cleft [2] [9]. However, binding kinetics vary significantly:

  • Association kinetics: Muscle α-actin exhibits ~3-fold faster association rates than cytoplasmic β-actin (kₐₛₛ = 1.8 × 10⁴ M⁻¹s⁻¹ vs. 6.2 × 10³ M⁻¹s⁻¹) due to isoform-specific conformations of the N-terminus, which influences cleft accessibility [2] [9].
  • Dissociation kinetics: Dissociation from mammalian isoforms is slow (t₁/₂ > 24 hours), while yeast actin shows 10-fold faster dissociation due to sequence divergence near Met355 [2].
  • Functional impact: Despite kinetic differences, all isoforms exhibit similar stabilization effects, suppressing critical concentration for polymerization by >90% and reducing depolymerization rates [1] [6].

Table 2: Phalloidin-f-HM-SiR Binding Parameters Across Actin Isoforms

Actin IsoformAssociation Rate (kₐₛₛ, M⁻¹s⁻¹)Dissociation Half-life (t₁/₂)Binding StoichiometryOrigin
Skeletal α-actin1.8 × 10⁴>24 hours1:1 (actin:phalloidin)Rabbit muscle
Cardiac α-actin1.5 × 10⁴>24 hours1:1Bovine heart
Cytoplasmic β-actin6.2 × 10³>24 hours1:1Recombinant human
Cytoplasmic γ-actin7.0 × 10³>24 hours1:1Recombinant human
Yeast actin4.1 × 10³~2 hours1:1Saccharomyces cerevisiae

Role of Fluorophore Conjugation in Modulating Phalloidin-F-Actin Interaction Dynamics

Conjugation of SiR to phalloidin via the f-HM linker introduces electrostatic and steric perturbations that alter binding dynamics:

  • Electrostatic modulation: SiR’s anionic character (charge: -2 at physiological pH) reduces affinity 2-fold compared to unmodified phalloidin (Kd ≈ 100 nM vs. 50 nM) due to repulsion from negatively charged residues near the F-actin surface [5] [6]. This contrasts with cationic dyes (e.g., rhodamine), which exhibit 2-fold higher affinity than unmodified phalloidin [6] [8].
  • Steric compatibility: The f-HM linker’s length (12 atoms) positions SiR away from the binding cleft. Shorter linkers in other conjugates (e.g., fluorescein-phalloidin) cause steric clashes, increasing Kd to >500 nM [6] [8].
  • Dissociation enhancement: The anionic SiR fluorophore promotes partial dissociation in buffers containing chaotropic agents (e.g., 300 mM KSCN), increasing dissociation rates 3-fold. This property enables advanced imaging techniques like phalloidin-PAINT (Points Accumulation for Imaging in Nanoscale Topography) [4] [5].

Table 3: Fluorophore Effects on Phalloidin-F-Actin Interactions

Fluorophore PropertyImpact on BindingTechnical Consequence
Charge (e.g., SiR: anionic)Reduces affinity (Kd increases 2-fold) due to electrostatic repulsionEnables controlled dissociation for superresolution (e.g., phalloidin-PAINT)
Linker length (f-HM: 12 atoms)Minimizes steric hindrance; optimizes dye orientationMaximizes fluorescence quantum yield (ΦSiR = 0.8 vs. ΦFITC = 0.3)
HydrophobicityIncreases non-specific binding in lipid-rich regionsRequires optimized washing protocols for low background

Properties

Product Name

Phalloidin-f-HM-SiR

IUPAC Name

[7-(dimethylamino)-10-[5-[(4S,5S,6R)-5-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-2-hydroxy-3-[(1R,14R,18S,20R,23R,28R,31R,34S)-18-hydroxy-34-[(1R)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxymethyl]-13-methyl-11,12-diazatricyclo[7.4.0.04,6]trideca-1(13),9,11-trien-10-yl]-2-(hydroxymethyl)phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate

Molecular Formula

C96H131F3N14O24SSi

Molecular Weight

1982.3 g/mol

InChI

InChI=1S/C94H130N14O22SSi.C2HF3O2/c1-55-64-22-23-65-66(24-25-68(64)84(105-104-55)59-16-17-60(51-109)71(44-59)82-69-20-18-61(106(6)7)45-79(69)132(10,11)80-46-62(107(8)9)19-21-70(80)82)73(65)52-130-93(120)95-27-29-123-31-33-125-35-37-127-39-41-129-43-42-128-40-38-126-36-34-124-32-30-122-28-26-81(112)96-54-94(5,121)49-76-88(116)97-57(3)86(114)103-83(58(4)110)90(118)101-77-53-131-91-72(67-14-12-13-15-74(67)102-91)48-75(87(115)100-76)99-85(113)56(2)98-89(117)78-47-63(111)50-108(78)92(77)119;3-2(4,5)1(6)7/h12-21,44-46,56-58,63,65-66,73,75-78,83,102,109-111,121H,22-43,47-54H2,1-11H3,(H7-,95,96,97,98,99,100,101,103,112,113,114,115,116,117,118,120);(H,6,7)/t56-,57-,58-,63+,65+,66-,73+,75-,76-,77+,78-,83+,94+;/m1./s1

InChI Key

HUNYPONRFHFXKV-ZDXSRWKGSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)C(C)O.C(=O)(C(F)(F)F)[O-]

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)C[C@@](C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC[C@H]6[C@@H]7[C@H]6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)[C@@H](C)O.C(=O)(C(F)(F)F)[O-]

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